molecular formula C17H19N5O2S2 B2492952 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-63-3

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2492952
CAS RN: 851132-63-3
M. Wt: 389.49
InChI Key: FZNILXFGXFVZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound and its analogs often involves multi-step reactions, starting with the preparation of core structures followed by functionalization through various chemical reactions. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized to explore glutaminase inhibition, showcasing the compound's relevance in medicinal chemistry (Shukla et al., 2012). Similarly, derivatives involving the 1,3,4-thiadiazole moiety have shown significant antibacterial activity, indicating the compound's potential in developing new antibacterial agents (Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, NMR, and mass spectrometry. These analytical methods provide detailed information about the molecular framework and the arrangement of different functional groups, essential for understanding the compound's reactivity and interactions (Duran & Demirayak, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating their versatile reactivity. For example, the synthesis of acetamide derivatives promoted by carbodiimide condensation reveals the compound's capacity for forming stable amide linkages, a reaction useful in peptide synthesis and other areas (Yu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in different domains. For instance, the determination of pKa values for derivatives indicates their acid-base behavior in solution, which is vital for predicting the compound's behavior in biological systems or chemical reactions (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and ability to undergo specific reactions, define the compound's applicability in synthesis, material science, and biological studies. The synthesis and evaluation of heterocycles incorporating the thiadiazole moiety against certain targets exemplify the compound's potential in generating biologically active molecules (Fadda et al., 2017).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-3-15-20-21-16(26-15)19-14(23)11-25-17-18-9-10-22(17)12-5-7-13(8-6-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNILXFGXFVZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.